![molecular formula C11H11F3O B597021 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene CAS No. 1257665-22-7](/img/structure/B597021.png)
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene
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Description
“1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene” is a benzene derivative with a trifluoromethyl group (-CF3) and a cyclopropylmethoxy group (-OCH2Cyclopropyl) attached to it. The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals . The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the cyclopropylmethoxy group onto a benzene ring. Trifluoromethylation is a well-studied area of chemistry, and there are several methods available, including radical trifluoromethylation . The introduction of the cyclopropylmethoxy group might involve the reaction of a cyclopropylmethyl halide with a phenol derivative.
Chemical Reactions Analysis
The trifluoromethyl group is quite stable but can be involved in certain reactions under specific conditions . The cyclopropyl ring is strained and can undergo ring-opening reactions. The ether linkage (-O-) between the benzene ring and the cyclopropyl group can potentially be cleaved in the presence of strong acids or bases.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of the functional groups on the benzene ring. Generally, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could enhance its ability to cross biological membranes if it’s intended for use in a biological context .
Scientific Research Applications
Applications in Supramolecular Chemistry
Cyclopropyl-containing compounds, such as benzene derivatives, play a vital role in supramolecular chemistry. For instance, benzene-1,3,5-tricarboxamides (BTAs) have become increasingly significant across various scientific disciplines since their first synthesis in 1915. These compounds exhibit a simple structure and wide accessibility, alongside a detailed understanding of their supramolecular self-assembly behavior. This makes them versatile building blocks in applications ranging from nanotechnology to polymer processing and biomedical fields. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature drives their applications in the biomedical domain, highlighting the adaptable nature of these multipurpose building blocks for future scientific research and commercial applications (Cantekin, de Greef, & Palmans, 2012).
Role in Organic Synthesis and Drug Development
Cyclopropyl groups adjacent to aromatic rings, such as in "1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene," are subject to various chemical transformations that are critical for synthetic organic chemistry and drug development. The oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives has been systematically studied, with the oxidation leading towards carbonylcyclopropanes. This process allows for avoiding unnecessary synthetic stages and meets the requirements of atom economy, making it a reliable preparative approach to cyclopropylketones, which are valuable in the development of future drugs (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Contribution to Environmental and Atmospheric Science
The study of methoxyphenols, which share structural similarities with "this compound," indicates their significance in environmental and atmospheric sciences. Methoxyphenols are potential tracers for biomass burning and their atmospheric reactivity has been a focus of research. Understanding the kinetics, mechanisms, and secondary organic aerosol (SOA) formation from these compounds provides insights into atmospheric chemistry and pollution studies. This knowledge is crucial for assessing the environmental impact of organic compounds emitted from natural and anthropogenic sources (Liu, Chen, & Chen, 2022).
properties
IUPAC Name |
1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSFJZXZWCYIMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682170 |
Source
|
Record name | 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1257665-22-7 |
Source
|
Record name | 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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